4-(chloromethyl)-1-isopentyl-1H-imidazole 4-(chloromethyl)-1-isopentyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1695331-36-2
VCID: VC3184981
InChI: InChI=1S/C9H15ClN2/c1-8(2)3-4-12-6-9(5-10)11-7-12/h6-8H,3-5H2,1-2H3
SMILES: CC(C)CCN1C=C(N=C1)CCl
Molecular Formula: C9H15ClN2
Molecular Weight: 186.68 g/mol

4-(chloromethyl)-1-isopentyl-1H-imidazole

CAS No.: 1695331-36-2

Cat. No.: VC3184981

Molecular Formula: C9H15ClN2

Molecular Weight: 186.68 g/mol

* For research use only. Not for human or veterinary use.

4-(chloromethyl)-1-isopentyl-1H-imidazole - 1695331-36-2

Specification

CAS No. 1695331-36-2
Molecular Formula C9H15ClN2
Molecular Weight 186.68 g/mol
IUPAC Name 4-(chloromethyl)-1-(3-methylbutyl)imidazole
Standard InChI InChI=1S/C9H15ClN2/c1-8(2)3-4-12-6-9(5-10)11-7-12/h6-8H,3-5H2,1-2H3
Standard InChI Key ZLIWROFOQCVKTQ-UHFFFAOYSA-N
SMILES CC(C)CCN1C=C(N=C1)CCl
Canonical SMILES CC(C)CCN1C=C(N=C1)CCl

Introduction

Structural Characteristics and Properties

Molecular Structure

The molecular structure of 4-(chloromethyl)-1-isopentyl-1H-imidazole consists of an imidazole core with two specific substituents. The imidazole ring itself is a planar, aromatic heterocycle featuring two nitrogen atoms at positions 1 and 3. The nitrogen at position 3 contributes two electrons to the aromatic sextet and possesses a lone pair in the plane of the ring, while the nitrogen at position 1 (which bears the isopentyl substituent) contributes one electron to the aromatic system. The chloromethyl group at position 4 extends from the carbon atom between the two nitrogen atoms, providing a reactive site for potential chemical transformations.

Physical and Chemical Properties

Based on its structural features and comparison with related imidazole compounds, the following physical and chemical properties can be inferred for 4-(chloromethyl)-1-isopentyl-1H-imidazole:

PropertyPredicted Value/CharacteristicBasis for Estimation
Molecular FormulaC9H15ClN2Derived from structure
Molecular Weight186.68 g/molCalculated from atomic weights
Physical StateLikely solid at room temperatureBased on related imidazole derivatives
SolubilityModerate solubility in organic solvents; limited water solubilityBased on structural features
Log PPositive (lipophilic)Due to isopentyl chain
pKaApproximately 6-7Typical for imidazole nitrogen
Melting PointLikely 80-150°C rangeComparable imidazole derivatives
StabilitySensitive to strong oxidizersCommon for imidazoles

While unsubstituted imidazole shows high water solubility (6.21 mg/ml) , the addition of the isopentyl chain would significantly reduce hydrophilicity. The chloromethyl group introduces an electrophilic center that would contribute to the compound's chemical reactivity.

Applications and Utility

Synthetic Applications

Beyond potential biological applications, 4-(chloromethyl)-1-isopentyl-1H-imidazole may serve as a valuable intermediate in organic synthesis:

Functionalization Chemistry:

  • The reactive chloromethyl group enables diverse transformations, potentially allowing this compound to serve as a platform for creating compound libraries

  • Such libraries might be valuable in medicinal chemistry campaigns or materials science research

Coordination Chemistry:

  • Substituted imidazoles can function as ligands in coordination chemistry

  • The nitrogen at position 3 could coordinate with various metals, potentially creating complexes with applications in catalysis or materials science

Research Trends and Future Directions

Current Research Landscape

The field of imidazole chemistry continues to evolve, with several trends that may be relevant to compounds like 4-(chloromethyl)-1-isopentyl-1H-imidazole:

Synthetic Methodology Development:

  • Recent advances in imidazole synthesis focus on regiocontrolled approaches that allow for precise placement of substituents

  • These methodologies could potentially be applied or adapted for more efficient synthesis of 4-(chloromethyl)-1-isopentyl-1H-imidazole or its analogs

Medicinal Chemistry:

  • Imidazole-containing compounds continue to be explored for various therapeutic applications

  • The ongoing search for novel antifungal, antibacterial, and other bioactive agents often involves imidazole scaffolds

Future Research Opportunities

Several potential research directions for 4-(chloromethyl)-1-isopentyl-1H-imidazole and related compounds can be identified:

Structure-Activity Relationship Studies:

  • Systematic modification of the basic structure to develop libraries of related compounds

  • Investigation of the effect of these modifications on biological activity or physical properties

Application-Specific Development:

  • Investigation of potential applications in catalysis, particularly as precursors to N-heterocyclic carbene ligands

  • Exploration of utility in materials science, such as in the development of functional polymers or coordination materials

Green Chemistry Approaches:

  • Development of more environmentally friendly synthetic routes

  • Investigation of potential catalytic applications that might contribute to more sustainable chemical processes

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